(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid

Conformational Analysis Medicinal Chemistry Stereochemistry

Sourcing stereochemically pure, multifunctional cyclobutane scaffolds often forces teams to accept long lead times or racemic mixtures. This (1S,3s)-configured compound directly solves that bottleneck. - Integrates three orthogonal reactive nodes (carboxylic acid, stereodefined alcohol, reducible nitro group) for one-pot sequential library synthesis. - The 5-methoxy-2-nitrophenyl moiety is a proven photolabile cage, enabling UV-controlled, synapse-specific uncaging of conformationally restricted neurotransmitter analogs. - Enforced ~30° dihedral angle between acid and alcohol locks the scaffold in a biologically relevant cis geometry, critical for SAR studies where the trans isomer would be inactive.

Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
Cat. No. B13241855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])C2(CC(C2)O)C(=O)O
InChIInChI=1S/C12H13NO6/c1-19-8-2-3-10(13(17)18)9(4-8)12(11(15)16)5-7(14)6-12/h2-4,7,14H,5-6H2,1H3,(H,15,16)
InChIKeyVMKFAMCCMOXYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3s)-3-Hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid – Photoactivatable Building Block


This compound is a specialized 1,3-bifunctional cyclobutane carboxylic acid . It integrates three chemically distinct groups: a carboxylic acid, a stereodefined (s)-configured hydroxyl group, and a 5-methoxy-2-nitrophenyl substituent attached directly to the cyclobutane ring . The (1S,3s) stereochemistry specifies a cis relationship between the acid and the hydroxyl group, imposing a defined dihedral angle on the cyclobutane scaffold. The 5-methoxy-2-nitrophenyl motif is a recognized photolabile protecting group for carboxylic acids . This combination makes the compound a non-generic intermediate for designing constrained analogs of neurotransmitters (e.g., GABA, GHB) or for creating 'caged' probes where the free carboxylic acid can be released with spatiotemporal control upon UV irradiation.

Stereodefined scaffold (1S,3s) cis-cyclobutane core imposes a fixed dihedral angle, enabling conformational control in constrained analog design.
Built-in photolabile cage 5-Methoxy-2-nitrophenyl group permits light-triggered carboxylic acid release for spatiotemporal uncaging studies.
Orthogonal functionality Carboxylic acid, hydroxyl, and nitro groups support multi-step derivatization without intermediate deprotection cycles.

Why Generic Cyclobutane Analogs Cannot Substitute


Simple cyclobutane carboxylates (e.g., cyclobutanecarboxylic acid, 1-(2-nitrophenyl)cyclobutanecarboxylic acid) lack the sterochemical identity, the hydrogen-bonding hydroxyl handle, and the built-in photolabile cage of the target compound. The (1S,3s) cis relationship enforces a puckered ring conformation with a defined torsional angle between the acid and the alcohol (approximately 27–33°), which is fundamentally different from the trans (1S,3r) analog (~147–153°) . Substituting with a trans isomer, or an analog lacking the 3-hydroxy group, alters both the scaffold's three-dimensional shape and its hydrogen-bonding capacity, directly impacting receptor binding orientation if the compound is used as a ligand, or reaction selectivity if used as a synthetic intermediate . Furthermore, basic nitrophenyl or methoxy-phenyl analogs do not possess the photolability conferred by the 2-alkoxy-5-nitrophenyl architecture .

Trans isomer or des-hydroxy analogs may shift the dihedral angle and alter hydrogen-bonding capacity, potentially changing receptor interaction profiles.
Non-photolabile cyclobutanes lack the 2-alkoxy-5-nitrophenyl cage, removing the light-controlled release capability required for spatiotemporal experiments.
Mono-functional analogs (e.g., carbonitrile or amine) provide fewer synthetic handles, which may restrict orthogonal diversification in library synthesis.

Quantitative Differentiation


Cis vs. Trans Ring Conformation

The target (1S,3s) compound locks the carboxylic acid and the 3-hydroxyl in a cis relationship, fixing the cyclobutane ring in a specific puckered conformation. In 1,3-disubstituted cyclobutanes, the cis dihedral angle between substituents is consistently measured at 27–33° via X-ray crystallography and calculated against the trans arrangement of 147–153° . This ~120° difference in the relative orientation of the functional groups dictates whether an intramolecular hydrogen bond can form between the acid and alcohol, directly affecting all downstream interactions.

Cis vs. Trans Conformation
Class-level
~30° cis vs ~150° trans
(1S,3s) vs (1S,3r) cyclobutane
Supports conformational control in ligand design
Based on X-ray data of related 1,3-disubstituted cyclobutanes
Conformational Analysis Medicinal Chemistry Stereochemistry

Photolabile Cage vs. Standard Protecting Groups

The 2-alkoxy-5-nitrophenyl group is a distinct photoremovable protecting group for carboxyl functions. It photolyzes with a quantum yield (Φ) of 0.02–0.15 for caged carboxylates, enabling rapid release of the free acid . In direct comparison, the related 2-nitrobenzyl type cages for the same function typically exhibit lower yields (Φ ~0.01–0.05) under identical 340–360 nm light, or necessitate photosensitizers . The methoxy substituent in the target compound shifts the absorption maximum to a more tissue-penetrant wavelength compared to the parent 2-nitrophenyl system.

Photolytic Quantum Yield
Reported
Φ 0.02–0.15 (2-alkoxy-5-nitrophenyl) vs Φ ~0.04 (2-nitrobenzyl)
Caged carboxylate photolysis at 340–360 nm
Enables longer-wavelength activation context
Quantum yields from model carboxylates; target-specific validation recommended
Caged Compounds Photochemistry Neurobiology

Hydrogen-Bond Donor Profile vs. Analogs

The target compound presents two hydrogen-bond donors (COOH, C3-OH) and six acceptors. This results in a significantly higher topological polar surface area (TPSA) compared to the commercially available 1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile (a close precursor with 0 donors) or the des-hydroxy acid analog . A higher TPSA predicts poorer passive membrane permeability, a critical consideration for intracellular targets.

H-Bond Donors & TPSA
Context-dependent
2 donors, TPSA ~112 Ų vs 0 donors, TPSA ~67 Ų (cyano analog)
May influence permeability predictions for intracellular targets
In silico prediction; experimental logP/PSA advised
ADME Prediction Physicochemical Properties Medicinal Chemistry

Orthogonal Reactivity for Library Synthesis

In the construction of 1,3-disubstituted cyclobutane libraries, the (1s,3s)-hydroxy acid motif serves as a centrally differentiating handle. It enables one-step derivatization via the carboxylic acid (amide coupling) and the alcohol (esterification or acylation) with distinct protecting groups . In contrast, the 1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine (CAS 1861807-95-5) offers only a basic amine for diversification. The presence of the nitro group provides a heavy-atom anchor for X-ray co-crystallography, a feature absent in methoxy-phenyl-only analogs.

Synthetic Handles
Class-level
3 orthogonal (COOH, OH, NO₂) vs 1 handle (amine or nitrile)
Enables multi-directional library expansion
Synthetic protocols described for similar 1,3-bifunctional cyclobutanes
Synthetic Chemistry Cyclobutane Synthesis Parallel Library Design

Key Application Scenarios


Caged Neurotransmitter Probe Synthesis

The installed 5-methoxy-2-nitrophenyl group is a known photolabile cage for carboxylic acids . A laboratory can couple this compound to a neurotransmitter receptor complex, then use brief (seconds) 360 nm light pulses to photorelease the active cyclobutane acid (a conformationally restricted GABA or GHB analog) at a defined synapse. This provides superior spatiotemporal control compared to bath application, reducing off-target effects. The (1S,3s) stereochemistry ensures that only the cis-configured, biologically relevant neurotransmitter is delivered.

Parallel Medicinal Chemistry Scaffold

Due to its three orthogonal reactive nodes (carboxylic acid, alcohol, and aromatic nitro group for reduction to aniline), this compound enables the construction of diverse sp3-rich cyclobutane libraries in a single-pot sequential modification protocol . This reduces the need for intermediate purification and allows for the simultaneous variation of the C1, C3, and aryl positions, a workflow advantage over simpler 1-aryl-cyclobutanecarbonitriles or amines.

Conformational Probe for SAR Studies

The rigid (1S,3s) cyclobutane core restricts the relative orientation of the carboxylic acid and the hydroxyl group to a dihedral angle of ~30°. Researchers can use this compound as a conformational lock in structure-activity relationship (SAR) studies to distinguish between binding modes that require a free/flexible ligand versus those that accept a locked cis-hydroxy acid geometry . The heavy atom content (nitro group) also facilitates phasing in X-ray crystallography.

Application
Selection Property
Validation Focus
Caged neurotransmitter probe synthesis
Photoactivatable 5-methoxy-2-nitrophenyl ester
Spatiotemporal uncaging and wavelength shift review
Parallel cyclobutane library synthesis
Three orthogonal reactive nodes (COOH, OH, NO₂)
Sequential diversification efficiency
Conformational SAR probe design
Locked (1S,3s) cis-hydroxy acid geometry
Binding mode differentiation via restricted scaffold
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